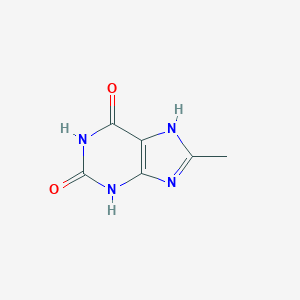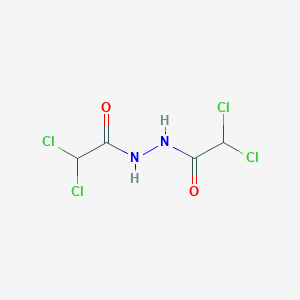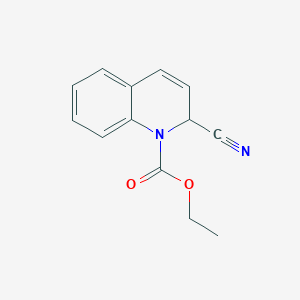
3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxide, also known as Dibenzothiopyranone, is a heterocyclic compound that has been widely studied in the scientific community due to its unique chemical structure and potential applications. This compound has been synthesized using various methods and has been found to have significant effects on biochemical and physiological systems.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins, and to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and tumor growth.
Efectos Bioquímicos Y Fisiológicos
3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone has been found to have significant effects on biochemical and physiological systems. It has been found to have potent anti-inflammatory and anti-tumor properties, as well as antioxidant and neuroprotective effects. It has also been found to have effects on the cardiovascular system, including the ability to reduce blood pressure and improve endothelial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone in lab experiments is its unique chemical structure, which allows for the development of new materials and drugs with potentially novel properties. However, one limitation is the relatively low yield of 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone, which can make it difficult to obtain large quantities for use in experiments.
Direcciones Futuras
There are many future directions for research on 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone. One area of research is in the development of new materials for use in electronic devices, including organic semiconductors and light-emitting diodes. Another area of research is in the development of new drugs for the treatment of cancer and other inflammatory diseases, including the potential use of 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone as a chemotherapeutic agent.
In conclusion, 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone is a heterocyclic compound that has been widely studied for its unique chemical structure and potential applications in various scientific fields. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone is needed to fully understand its potential applications and to develop new materials and drugs with potentially novel properties.
Métodos De Síntesis
The synthesis of 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone has been achieved using various methods, including the reaction of benzothiophene-2,3-dione with phenylacetylene in the presence of a palladium catalyst, and the reaction of 2,3-dihydrobenzothiophene-4,5-dione with phenylacetylene in the presence of a copper catalyst. The yield of 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone varies depending on the method used, but typically ranges from 50-80%.
Aplicaciones Científicas De Investigación
3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone has been studied extensively for its potential applications in various scientific fields. One area of research has been in the development of new materials for use in electronic devices. 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone has been found to have excellent electronic properties, including high electron mobility and good stability, making it a promising candidate for use in organic semiconductors.
Another area of research has been in the development of new drugs for the treatment of various diseases. 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone has been found to have potent anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases.
Propiedades
Número CAS |
18436-01-6 |
|---|---|
Nombre del producto |
3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxide |
Fórmula molecular |
C9H10O2S |
Peso molecular |
182.24 g/mol |
Nombre IUPAC |
3,4-dihydro-1H-isothiochromene 2,2-dioxide |
InChI |
InChI=1S/C9H10O2S/c10-12(11)6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2 |
Clave InChI |
BITDJSNZRJVSCJ-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)CC2=CC=CC=C21 |
SMILES canónico |
C1CS(=O)(=O)CC2=CC=CC=C21 |
Sinónimos |
3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol](/img/structure/B100838.png)





![Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)-](/img/structure/B100855.png)

![2-Chlorobenzo[c]cinnoline](/img/structure/B100858.png)
